benzyl N-[(E)-2-phenylethenyl]carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-[(E)-2-phenylethenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16(19-13-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-12H,13H2,(H,17,18)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECSLLNPNDUEAV-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for Benzyl N E 2 Phenylethenyl Carbamate and Its Analogs
Precursor Synthesis and Derivatization Routes
The synthesis of benzyl (B1604629) N-[(E)-2-phenylethenyl]carbamate often relies on the preparation and subsequent coupling of two key fragments: a styrenyl amine component and a benzyl carbamate (B1207046) moiety.
Synthesis of Key Styrenyl Amine Intermediates
The (E)-2-phenylethenylamine, also known as (E)-β-styrylamine, is a crucial intermediate. Its synthesis can be approached through several routes, with the Curtius rearrangement being a prominent and effective method. This reaction pathway ensures the retention of the vinyl group's stereochemistry when starting from the corresponding (E)-configured carboxylic acid.
The process begins with the conversion of trans-cinnamic acid to its corresponding acyl azide (B81097), trans-cinnamoyl azide. This intermediate is then thermally rearranged to produce (E)-2-phenylethenyl isocyanate. The isocyanate is a versatile precursor that can be trapped with benzyl alcohol to directly form the target carbamate or hydrolyzed to yield the primary amine, (E)-2-phenylethenylamine. wikipedia.orgresearchgate.netorganic-chemistry.org The Curtius rearrangement is tolerant of a wide range of functional groups and is a reliable method for converting carboxylic acids into amines or carbamates. wikipedia.orgresearchgate.net
Table 1: Key Reactions in Styrenyl Amine Intermediate Synthesis
| Reaction | Starting Material | Key Reagents | Intermediate | Product | Reference |
|---|---|---|---|---|---|
| Acyl Azide Formation | trans-Cinnamic acid | Diphenylphosphoryl azide (DPPA), Triethylamine (B128534) | trans-Cinnamoyl azide | trans-Cinnamoyl azide | orgsyn.org |
| Curtius Rearrangement | trans-Cinnamoyl azide | Heat (thermal decomposition) | (E)-2-Phenylethenyl isocyanate | (E)-2-Phenylethenyl isocyanate | wikipedia.orgresearchgate.net |
| Hydrolysis of Isocyanate | (E)-2-Phenylethenyl isocyanate | Water, Acid/Base | Carbamic acid | (E)-2-Phenylethenylamine | wikipedia.org |
Another potential route to styrenyl amines involves the Wittig reaction to establish the (E)-alkene bond, followed by functional group manipulations to install the amine. missouri.eduwpmucdn.com
Preparation of Benzyl Carbamate Building Blocks
Benzyl carbamate itself can be utilized as a nucleophile in some synthetic strategies. Its preparation is straightforward and well-documented. A common laboratory method involves the reaction of benzyl chloroformate with an excess of aqueous ammonia. nih.gov The product precipitates from the reaction mixture and can be purified by filtration and washing.
Alternatively, benzyl carbamate can be synthesized from benzyl alcohol and urea, often with the use of a catalyst. researchgate.net This method provides a high-yield route to the desired building block.
Direct Carbamatation Methodologies
Direct methods for forming the C-N bond of the carbamate on the styrenyl framework offer a more convergent approach to the target molecule. These strategies can be broadly categorized into those that use transition metal catalysts and those that proceed without them.
Palladium-Catalyzed Coupling Approaches
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-N bonds. The synthesis of vinyl carbamates can be achieved through the N-vinylation of a carbamate with a vinyl halide. researchgate.net In the context of the target molecule, this would involve the coupling of benzyl carbamate with an (E)-2-phenylethenyl halide, such as (E)-β-bromostyrene.
This approach, analogous to the Buchwald-Hartwig amination, typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for achieving high yields and preventing side reactions. While this method is highly effective for N-aryl carbamates, its application to N-vinyl carbamates requires careful optimization of reaction conditions. nih.govmit.edumit.edu
Table 2: Representative Conditions for Palladium-Catalyzed N-Vinylation
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Reference |
|---|---|---|---|---|---|---|
| Benzyl Carbamate | (E)-β-Bromostyrene | Pd(OAc)2 or Pd2(dba)3 | Buchwald-type phosphine ligand (e.g., XPhos) | NaOt-Bu or Cs2CO3 | Toluene or Dioxane | researchgate.netmit.edu |
Transition Metal-Free Carbamatation Reactions
Recent advancements in organic synthesis have focused on developing methods that avoid the use of transition metals. For the synthesis of styrenyl carbamates, a metal-free approach can be envisioned based on the functionalization of styrenes.
One such strategy involves a one-pot, two-step procedure that begins with the conversion of styrene (B11656) to a vicinal bromo-derivative. This intermediate then undergoes a domino reaction involving nucleophilic substitution by a carbamate anion followed by base-induced elimination to furnish the final trans-styrenyl carbamate. nih.gov This method has been demonstrated for styrenyl dithiocarbamates and shows excellent stereoselectivity for the (E)-isomer. The use of a strong, non-nucleophilic base like triethylamine is critical for the elimination step. nih.gov
Stereoselective Synthesis of (E)-Isomer
Achieving the correct (E)-stereochemistry of the double bond is a critical aspect of synthesizing benzyl N-[(E)-2-phenylethenyl]carbamate. Several synthetic strategies offer inherent control over this feature.
Curtius Rearrangement : As previously mentioned, the Curtius rearrangement is a stereospecific reaction. When initiated from trans-cinnamoyl azide, the migration of the vinyl group occurs with complete retention of its (E)-configuration, leading exclusively to the (E)-isocyanate and, subsequently, the (E)-carbamate. wikipedia.orgresearchgate.net
Wittig Reaction : The Wittig reaction is a classic and reliable method for stereoselective alkene synthesis. To generate the (E)-alkene skeleton, an unstabilized ylide (e.g., benzyltriphenylphosphonium (B107652) ylide) is reacted with an appropriate aldehyde. This reaction typically provides the (Z)-alkene as the major product. However, the Schlosser modification or the use of stabilized ylides reacting with aldehydes can favor the formation of the (E)-isomer. For the specific target, a Wittig-type reaction between benzaldehyde (B42025) and a phosphonium (B103445) ylide derived from a carbamate-containing alkyl halide could be envisioned to form the (E)-double bond directly. missouri.eduwpmucdn.com
Heck Reaction : Palladium-catalyzed Heck reactions can be highly stereoselective. The reaction of an aryl halide with a terminal alkene, under specific conditions, can yield (E)-styrenyl products with high selectivity. nih.govacs.org The choice of solvent and the absence of certain ligands can be crucial in directing the β-hydride elimination step to favor the formation of the thermodynamically more stable (E)-isomer. nih.gov
Carbocupration : The carbocupration of alkynes is another method that can provide stereodefined vinyl compounds. The syn-addition of an organocuprate to a terminal alkyne, followed by trapping of the resulting vinylcuprate with a suitable electrophile, can lead to the formation of (E)-alkenyl carbamates. figshare.com
By selecting the appropriate synthetic route, chemists can effectively control the stereochemical outcome and efficiently produce the desired (E)-isomer of this compound.
Control of Olefin Geometry via Wittig-Type Reactions
The Wittig reaction and its modifications are powerful tools for the formation of carbon-carbon double bonds with defined stereochemistry, making them highly suitable for synthesizing (E)-alkenes. mnstate.edumissouri.edu The reaction involves the addition of a phosphorus ylide to an aldehyde or ketone, followed by the elimination of a phosphine oxide. masterorganicchemistry.com
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide. Non-stabilized ylides (bearing alkyl or hydrogen substituents on the carbanion) typically favor the formation of (Z)-alkenes, whereas stabilized ylides (with electron-withdrawing groups like carbonyl or phenyl) predominantly yield (E)-alkenes. udel.edu
For the synthesis of this compound, a strategy involving the reaction of benzaldehyde with a stabilized phosphorus ylide derived from a carbamate-containing alkyl halide is a viable approach. The synthesis of the required ylide would begin with the reaction of triphenylphosphine (B44618) with an appropriate halo-carbamate, followed by deprotonation with a base.
A plausible reaction pathway is outlined below:
Synthesis of the Phosphonium Salt: Reaction of benzyl (chloromethyl)carbamate with triphenylphosphine via an SN2 reaction to form the corresponding phosphonium salt.
Ylide Formation: Deprotonation of the phosphonium salt using a suitable base (e.g., sodium hydroxide, n-butyllithium) to generate the phosphorus ylide. wpmucdn.com
Wittig Reaction: The generated ylide reacts with benzaldehyde. The key intermediate is an oxaphosphetane, which collapses to form the desired (E)-alkene and triphenylphosphine oxide. missouri.edu The thermodynamic stability of the trans product drives the reaction towards the (E)-isomer when using a stabilized ylide.
Table 1: Proposed Wittig Reaction for this compound
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Benzyl (chloromethyl)carbamate, Triphenylphosphine | Heat in a suitable solvent (e.g., Toluene) | Benzyl ((triphenyl-λ⁵-phosphanyl)methyl)carbamate chloride |
| 2 | Phosphonium Salt from Step 1 | Strong base (e.g., NaOH) in a solvent like Dichloromethane | Corresponding Phosphorus Ylide |
| 3 | Benzaldehyde, Phosphorus Ylide from Step 2 | Dichloromethane, room temperature | This compound + Triphenylphosphine oxide |
Stereoselective Elimination Pathways
Stereoselective elimination reactions, particularly the E2 (bimolecular elimination) mechanism, offer another route to control olefin geometry. The E2 reaction is stereospecific and requires an anti-periplanar arrangement of the departing hydrogen atom and the leaving group. youtube.com This conformational requirement dictates the stereochemistry of the resulting alkene. libretexts.org
To synthesize the (E)-isomer of this compound, a precursor with the correct stereochemistry at the α and β carbons relative to the forming double bond is necessary. For example, a precursor such as benzyl N-[(1R,2R)- or (1S,2S)-2-hydroxy-1,2-diphenylethyl]carbamate could undergo a syn-elimination, while an anti-elimination would require a different stereoisomer. A more common E2 pathway involves an anti-elimination of a hydrogen and a leaving group (e.g., a halide or a tosylate).
Consider a precursor like benzyl N-[2-bromo-1,2-diphenylethyl]carbamate. For an E2 reaction to yield the (E)-alkene, the molecule must adopt a conformation where the hydrogen on C1 and the bromine on C2 are anti-periplanar. The specific diastereomer of the starting material will determine the product's geometry. For instance, the elimination from an (1R,2S)- or (1S,2R)-diastereomer would lead to the (E)-alkene.
Table 2: E2 Elimination for (E)-Alkene Synthesis
| Precursor Type | Required Stereochemistry (Example) | Base | Outcome |
|---|---|---|---|
| β-Halo Carbamate | (1R,2S)-Benzyl N-[2-bromo-1,2-diphenylethyl]carbamate | Potassium tert-butoxide | (E)-Alkene via anti-periplanar elimination |
| β-Hydroxy Carbamate | (1R,2S)-Benzyl N-[2-hydroxy-1,2-diphenylethyl]carbamate | Activation of OH (e.g., tosylation), then base | (E)-Alkene via anti-periplanar elimination |
Alternative Synthetic Routes and Convergent Strategies
Beyond linear step-by-step syntheses, convergent strategies like multicomponent and cascade reactions offer more efficient pathways, increasing atom economy and reducing waste by combining multiple steps into a single operation.
Multicomponent Reactions Involving this compound Precursors
Multicomponent reactions (MCRs) involve the combination of three or more starting materials in a single pot to form a product that incorporates portions of all reactants. While a specific MCR for the direct synthesis of this compound is not prominently documented, a hypothetical MCR can be designed based on known reaction principles.
A potential three-component reaction could involve benzaldehyde, an amine source, and a two-carbon component that establishes the vinyl group. For instance, a reaction between benzaldehyde, benzyl carbamate, and an activated acetylene (B1199291) derivative under transition metal catalysis could potentially lead to the desired product. Another conceptual approach could be a Petasis-type reaction involving benzaldehyde, benzylamine (B48309), and a vinyl boronic acid, followed by carbamate formation.
A more plausible strategy might involve the in-situ formation of an imine from benzaldehyde and an amine, which is then intercepted by a suitable nucleophile that introduces the second vinyl carbon and a functional group that can be eliminated to form the double bond. For example, a reaction of 2-(phenylethynyl)benzaldehyde (B1589314) with an amine and a phosphine oxide has been shown to yield different products depending on the catalyst, showcasing the potential of MCRs in generating structural diversity. rsc.org
Cascade Reactions for One-Pot Synthesis
Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur sequentially in a single pot without isolating intermediates. wiley-vch.dearkat-usa.org This strategy is highly efficient for building molecular complexity rapidly.
A hypothetical cascade reaction for the synthesis of this compound could start from a precursor designed to undergo a sequence of intramolecular transformations. For example, a starting material could be engineered to undergo an initial isomerization or cyclization that then triggers a fragmentation or elimination cascade, ultimately revealing the desired enecarbamate structure.
One conceptual cascade could be initiated by the rearrangement of a propargyl carbamate derivative. Under gold or another transition metal catalysis, a propargyl carbamate could undergo rearrangement to an allene, which could then isomerize to the conjugated (E)-enecarbamate. The stereochemistry would be controlled by the thermodynamics favoring the trans-isomer.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to synthetic routes aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. wjpmr.com
Solvent-Free and Aqueous Medium Approaches
Traditional organic syntheses often rely on volatile and toxic organic solvents. Developing solvent-free methods or using environmentally benign solvents like water are key goals of green chemistry.
Solvent-Free Approaches: The synthesis of carbamates can often be achieved under solvent-free conditions. tubitak.gov.trresearchgate.net For instance, the reaction of an alcohol with an isocyanate or the reaction of an amine with a carbonate can be performed by grinding the reactants together, sometimes with a solid catalyst, or by using ball milling. umich.eduresearchgate.net A solvent-free approach to the final step in the synthesis of this compound could involve the reaction of benzyl alcohol with styryl isocyanate under mechanochemical conditions.
Aqueous Medium Approaches: While many organic reagents are insoluble in water, performing reactions in aqueous media offers significant environmental and safety benefits. Biocatalysis, in particular, has emerged as a powerful tool for synthesis in water. Recent studies have shown that promiscuous esterases can be used for the synthesis of carbamates from amines and carbonates in bulk water, achieving high yields. nih.gov This enzymatic approach could be adapted for the synthesis of the target molecule, for example, by reacting 2-phenylethenamine with dibenzyl carbonate in an aqueous buffer containing a suitable esterase/acyltransferase.
Table 3: Green Chemistry Approaches to Carbamate Synthesis
| Approach | Method | Reactants (Example) | Conditions | Advantages |
|---|---|---|---|---|
| Solvent-Free | Grinding/Mechanochemistry | Benzyl alcohol + Styryl isocyanate | Room temperature, solid catalyst (e.g., silica (B1680970) sulfuric acid) umich.edu | No solvent waste, simple procedure, low energy consumption |
| Aqueous Medium | Biocatalysis | 2-Phenylethenamine + Dibenzyl carbonate | Esterase (e.g., PestE) in water nih.gov | Environmentally benign solvent, high selectivity, mild conditions |
Catalyst Recyclability and Sustainability Studies
The immobilization of homogeneous catalysts onto solid supports is a widely adopted strategy to facilitate catalyst recovery and reuse. mdpi.com This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation characteristic of heterogeneous systems. For instance, tetraalkylammonium catalysts have been immobilized on supports like polystyrene or carbon nanotubes for the synthesis of carbamates from alkyl halides, amines, and CO2. researchgate.net These supported catalysts can be easily recovered from the reaction mixture by simple filtration and have demonstrated potential for reuse in subsequent reaction cycles. researchgate.net
Another key area of investigation is the use of inherently heterogeneous catalysts, which can be readily separated from the reaction medium. Raney Ni, a commercially available catalyst, has shown excellent reusability in the N-alkylation of benzyl alcohols, a reaction relevant to the synthesis of precursors for carbamates. nih.gov Its magnetic properties allow for straightforward separation using a magnet, and studies have shown that it can be recycled for multiple runs with minimal loss of activity. nih.gov Similarly, metal oxides and silica gel-supported catalysts have been employed for the synthesis of various alkyl carbamates and have demonstrated good stability and reusability over several cycles. mdpi.com
The table below summarizes the reusability of different catalytic systems in reactions analogous to the synthesis of this compound precursors.
| Catalyst System | Support | Substrate | Reusability (Number of Cycles) | Key Findings | Reference |
| Tetraalkylammonium | Polystyrene (PS1-C4H9) | Benzylamine, Benzyl chloride, CO2 | Not specified | Immobilized catalyst facilitates separation. | researchgate.net |
| Tetraalkylammonium | Carbon Nanotubes (CNT-C4H9) | Benzylamine, Benzyl chloride, CO2 | Not specified | Carbon nanotubes offer a stable support for the catalyst. | researchgate.net |
| Raney Ni | None (Heterogeneous) | Benzyl alcohol, Ammonia | 8 | Conversion and selectivity were maintained for eight cycles. | nih.gov |
| TiO2/SiO2 | Silica Gel | Urea, Methanol | 10 | Yield remained above 95.8% after 10 runs. | mdpi.com |
| Cr2O3-NiO/SiO2 | Silica Gel | Urea, Ethanol | 20 | Yield remained above 94% after 20 runs. | mdpi.com |
To assess the true sustainability of a catalytic process, leaching of the active catalytic species into the product stream must be evaluated. Leaching not only leads to a gradual decrease in catalyst activity over time but can also contaminate the final product. "Hot filtration" tests and Inductively Coupled Plasma (ICP) analysis are common methods used to determine the extent of leaching. nih.gov In the case of Raney Ni and Ni/Al2O3-SiO2 catalysts used in benzylamine synthesis, no product formation was observed in the filtrate after the catalyst was removed mid-reaction, indicating negligible leaching of the active nickel species. nih.gov
The development of these recyclable and sustainable catalytic systems is crucial for the industrial-scale production of this compound and related compounds. By focusing on catalyst reusability, minimizing waste, and employing milder reaction conditions, the environmental impact of synthesizing these valuable chemical entities can be significantly reduced.
Mechanistic Organic Chemistry of Benzyl N E 2 Phenylethenyl Carbamate
Reactivity of the (E)-Phenylethenyl Moiety
The (E)-phenylethenyl group, a styrenyl system, is characterized by a carbon-carbon double bond conjugated with a phenyl ring. The nitrogen atom of the adjacent carbamate (B1207046) group donates electron density into this π-system, rendering the double bond nucleophilic and highly susceptible to attack by electrophiles.
Electrophilic Additions to the Double Bond
The electron-donating nature of the carbamate functionality activates the double bond of the phenylethenyl moiety towards electrophilic attack. This reaction class is initiated by an electrophile (E+) adding to the double bond, typically forming a cationic intermediate that is subsequently intercepted by a nucleophile (Nu-). The regioselectivity of the addition is governed by the stability of the intermediate carbocation; the positive charge is preferentially located at the carbon atom alpha to the phenyl group (benzylic position) due to resonance stabilization.
A key example of this reactivity is bromination. While direct bromination studies on benzyl (B1604629) N-[(E)-2-phenylethenyl]carbamate are not extensively detailed, analogous reactions on similar alkenyl carbamates demonstrate the expected mechanism. For instance, the reaction of alkenyl N-alkoxy carbamates with N-bromosuccinimide (NBS) proceeds through the formation of a cyclic bromonium ion intermediate. nih.gov This intermediate is then opened by an intramolecular nucleophilic attack from the carbamate's carbonyl oxygen. nih.gov For benzyl N-[(E)-2-phenylethenyl]carbamate, an intermolecular reaction with a bromide ion would follow the formation of the benzylic carbocation to yield the dibromo adduct.
Another relevant electrophilic addition is aziridination. The reaction of trans-β-methylstyrene, a close structural analog, with iodonitrene (IN) generated from phenyliodine diacetate (PIDA) and ammonia, yields the corresponding aziridine with high trans-selectivity. acs.org This suggests that this compound would react similarly to form an N-H aziridine, proceeding through an electrophilic attack of the nitrene on the double bond. acs.orgacs.org
Table 1: Representative Electrophilic Addition Reactions on Styrenyl Analogs
| Reaction | Electrophile Source | Substrate Analog | Product Type | Conditions | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| Bromocyclization | NBS, H₂O | Alkenyl Carbamates | Cyclic Bromo Carbonates | Acetonitrile, RT | 60-98 | nih.gov |
| Aziridination | PIDA, NH₃ | trans-β-Methylstyrene | trans-Aziridine | Dichloromethane | 45 | acs.org |
Nucleophilic Reactivity at the Olefinic Center
While the inherent polarity of the enecarbamate system makes the β-carbon nucleophilic, the presence of an α-aryl group can reverse this reactivity, a phenomenon known as umpolung. Strong nucleophiles, particularly organolithium reagents, can attack the β-carbon of α-aryl N-alkenyl carbamates in a carbolithiation reaction. beilstein-journals.org This process is highly diastereospecific for (E)-isomers. beilstein-journals.orgbeilstein-journals.org The resulting α-lithio amine equivalent can then be quenched with an electrophile, such as a proton source. beilstein-journals.org
This reaction provides a powerful method for the synthesis of complex amines. For example, N-alkenyl carbamates substituted with an α-phenyl group react with n-BuLi, i-PrLi, or t-BuLi at low temperatures, followed by protonation, to give the corresponding β-alkylated carbamates in good yields. researchgate.net
Table 2: Carbolithiation of α-Aryl N-Alkenyl Carbamate Analogs
| Carbamate Substrate | Organolithium Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| N-(1-phenylvinyl)carbamate | n-BuLi | THF | -78 | N-(1-phenylhexyl)carbamate | 85 | researchgate.net |
| N-(1-phenylvinyl)carbamate | i-PrLi | THF | -78 | N-(2-methyl-1-phenylpropyl)carbamate | 81 | researchgate.net |
| N-(1-phenylvinyl)carbamate | t-BuLi | THF | -78 | N-(2,2-dimethyl-1-phenylpropyl)carbamate | 80 | beilstein-journals.org |
Furthermore, under Lewis or Brønsted acid catalysis, the enecarbamate can isomerize to a reactive iminium species. This intermediate is sufficiently electrophilic to undergo nucleophilic addition, functioning as a stable surrogate for otherwise unstable imines in reactions like the Mannich reaction. organic-chemistry.orgwikipedia.orgnih.gov
Reactivity of the Carbamate Functionality
The carbamate group (–NH–C(=O)–O–) possesses reactivity reminiscent of both esters and amides, offering sites for nucleophilic attack at the carbonyl carbon and acidic activity at the N-H proton.
Hydrolysis and Transcarbamation Investigations
Transcarbamation, the exchange of the alcohol portion of the carbamate, is a synthetically useful transformation. A convenient and efficient method for the transcarbamation of benzyl carbamates involves heating with potassium carbonate in a primary alcohol solvent. chemrxiv.org This method allows for the conversion of the benzyl carbamate into corresponding methyl or ethyl carbamates in moderate to good yields, demonstrating broad functional group tolerance. chemrxiv.org
Table 3: Transcarbamation of Benzyl Carbamate Analogs
| Substrate | Alcohol | Base | Product | Yield (%) | Ref |
|---|---|---|---|---|---|
| Benzyl (4-chlorophenyl)carbamate | Methanol | K₂CO₃ | Methyl (4-chlorophenyl)carbamate | 85 | chemrxiv.org |
| Benzyl (4-methoxyphenyl)carbamate | Methanol | K₂CO₃ | Methyl (4-methoxyphenyl)carbamate | 88 | chemrxiv.org |
| Benzyl (4-chlorophenyl)carbamate | Ethanol | K₂CO₃ | Ethyl (4-chlorophenyl)carbamate | 82 | chemrxiv.org |
| Benzyl (4-methoxyphenyl)carbamate | Ethanol | K₂CO₃ | Ethyl (4-methoxyphenyl)carbamate | 86 | chemrxiv.org |
Reactions Involving the N-H Proton
The proton on the nitrogen atom of the carbamate is acidic and can be removed by a strong base. This deprotonation is a critical step in many reactions. For example, the directed ortho-lithiation of O-aryl carbamates is a powerful tool for aromatic functionalization, which proceeds by deprotonation of an N-H or N-alkyl group to direct an organolithium base to the ortho position. mdpi.com While the target molecule is an N-alkenyl carbamate, the principle of N-H acidity is fundamental. Deprotonation of this compound with a strong, non-nucleophilic base would generate a potent nitrogen-centered nucleophile, capable of reacting with various electrophiles.
Pericyclic Reactions and Rearrangements
Pericyclic reactions are concerted processes that proceed through a cyclic transition state. The extended π-system of this compound makes it a potential candidate for such transformations, including cycloadditions and sigmatropic rearrangements.
While the (E)-phenylethenyl moiety could theoretically act as a dienophile in a [4+2] Diels-Alder reaction, its inherent electron-rich character makes it better suited for reaction with electron-deficient dienes. nih.govyoutube.com There are limited specific examples of this compound participating in such cycloadditions.
Sigmatropic rearrangements, which involve the migration of a σ-bond across a π-system, are more plausible. Related systems undergo organic-chemistry.orgchemrxiv.org- and chemrxiv.orgchemrxiv.org-sigmatropic rearrangements. For example, the organic-chemistry.orgchemrxiv.org-sigmatropic rearrangement of N-benzyl-O-allylhydroxylamines is initiated by deprotonation with n-BuLi. rsc.org Aza-Claisen rearrangements, a type of chemrxiv.orgchemrxiv.org-sigmatropic shift, of N-vinyl-2-arylaziridines have also been reported, proceeding at elevated temperatures. nih.gov By analogy, if the this compound were to form an appropriate ylide or anion, it could potentially undergo a organic-chemistry.orgchemrxiv.org-sigmatropic shift. A chemrxiv.orgchemrxiv.org-rearrangement is less likely given the substitution pattern.
Electrocyclic reactions, involving the formation or breaking of a ring through the concerted reorganization of π-electrons, are also a possibility under thermal or photochemical conditions. wikipedia.orgyoutube.com For the styrenyl system in the target molecule, a potential (though likely high-energy) reaction could be a 6π-electron electrocyclization involving the phenyl ring and the double bond, but such reactivity is not commonly observed for simple styrenes.
-Sigmatropic Rearrangements
While direct studies on chemistrysteps.comchemistrysteps.com-sigmatropic rearrangements of this compound are not extensively documented, the analogous aza-Claisen rearrangement in related N-allyl systems provides a foundational mechanistic framework. The aza-Claisen rearrangement is a powerful tool for the stereoselective formation of C-N bonds. In systems similar to the target molecule, this pericyclic reaction would involve the concerted reorganization of six pi-electrons.
The Overman rearrangement, a well-known example of an aza-Claisen rearrangement, allows for the synthesis of chiral allylic amines from allylic imidates. This transformation can be catalyzed by transition metals, such as palladium, which can lower the activation energy for the sigmatropic shift. libretexts.org For a molecule like this compound, a hypothetical chemistrysteps.comchemistrysteps.com-sigmatropic rearrangement would be an aza-Claisen type reaction. The mechanism would likely proceed through a chair-like transition state to minimize steric interactions, leading to a high degree of stereocontrol in the product. The thermodynamic driving force for such a rearrangement is often the formation of a more stable carbonyl group in the product.
Mechanistic studies on related aza-retro-Claisen rearrangements, which lead to the formation of medium-sized nitrogen heterocycles, indicate that these reactions are under thermodynamic control. The relief of ring strain and the formation of a resonance-stabilized vinylogous amide or sulfonamide in the product are key driving forces. nih.gov
Cycloaddition Reactions with Diverse Dienophiles/Dipolarophiles
The electron-rich double bond in this compound, activated by the nitrogen atom of the carbamate group, makes it a suitable component in various cycloaddition reactions. Enamides and enecarbamates can participate as dienophiles in Diels-Alder reactions. For instance, endocyclic enamides have been successfully employed as dienophile partners in Povarov reactions, which are a type of aza-Diels-Alder reaction, to generate complex tetracyclic N-heterocycles. researchgate.net
In a typical Diels-Alder reaction, the stereochemistry of the dienophile is retained in the product. When this compound acts as a dienophile, its (E)-configuration would be expected to translate into a specific stereochemistry in the resulting cyclohexene adduct. The regioselectivity of the reaction would be governed by the electronic effects of the substituents on both the diene and the dienophile.
Furthermore, enamides can undergo inverse-electron-demand Diels-Alder reactions. acs.org In such cases, the enamide acts as the electron-rich component reacting with an electron-poor diene. The utility of enamides in cycloadditions has been showcased through their reactions with arynes in [2+2] cycloadditions and in inverse-electron-demand Diels-Alder reactions to form functionalized nitrogen-containing rings. acs.org
Below is a table summarizing representative cycloaddition reactions of related enamide and enecarbamate systems.
| Diene/Dipole | Dienophile/Dipolarophile | Catalyst/Conditions | Product Type | Reference |
| N-Sulfonyl azaheptafulvenes | Carbamates | Base-mediated | Cycloheptatriene-fused imidazolidin-2-ones | researchgate.net |
| Iminodiene | Endocyclic enamide | BF3·Et2O | Tetracyclic N-heterocycles | researchgate.net |
| Arynes | Enamides | - | Functionalized nitrogen-containing rings | acs.org |
Catalyzed Transformations of this compound
The catalytic hydrogenation of the carbon-carbon double bond in this compound would be expected to proceed via syn-addition of hydrogen across the double bond. This reaction is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas. The mechanism involves the adsorption of both the alkene and hydrogen onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the double bond.
The carbamate group itself can also be subject to reduction under more forcing conditions. While sodium borohydride (NaBH4) is generally not strong enough to reduce carbamates, lithium aluminum hydride (LiAlH4) can reduce them to the corresponding amines and alcohols. chemistrysteps.comyoutube.comlibretexts.org The mechanism of LiAlH4 reduction of a carbamate involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the departure of the benzyloxy group to form an intermediate imine, which is then further reduced to the amine.
The relative reactivity of the alkene and carbamate functionalities towards reduction allows for selective transformations. Catalytic hydrogenation would selectively reduce the alkene without affecting the carbamate, whereas LiAlH4 would likely reduce both moieties.
The oxidation of the alkene functionality in this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3) can cleave the double bond. Ozonolysis, followed by a reductive workup (e.g., with dimethyl sulfide), would yield benzaldehyde (B42025) and an N-formyl carbamate derivative. An oxidative workup (e.g., with hydrogen peroxide) would produce benzoic acid.
The mechanism of ozonolysis involves the [3+2] cycloaddition of ozone to the double bond to form a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. Subsequent workup cleaves the ozonide to the corresponding carbonyl compounds.
Epoxidation of the double bond can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via a concerted mechanism, leading to the formation of an epoxide ring. The stereochemistry of the epoxidation is such that the oxygen atom is delivered to the less sterically hindered face of the alkene.
The C-H bonds of the phenyl ring and the vinyl group in this compound are potential sites for transition metal-catalyzed functionalization. Palladium-catalyzed C-H activation and functionalization reactions are particularly prevalent. For instance, palladium-catalyzed C(sp3)–H arylation of N-Boc benzylalkylamines has been demonstrated, showcasing the potential for functionalizing the benzylic position. nih.gov
In the context of the target molecule, a palladium catalyst could potentially mediate the coupling of the vinylic C-H bond with various partners, such as aryl halides, in a Heck-type reaction. Alternatively, directed C-H functionalization of the phenyl ring could be achieved if the carbamate group acts as a directing group.
Palladium-catalyzed dearomatization of benzothiophenes has been shown to proceed through dearomatized π-benzyl–Pd intermediates, which can then be functionalized. nih.gov A similar dearomatization-rearomatization sequence could potentially be exploited for the functionalization of the phenyl ring in this compound.
The following table provides examples of transition metal-catalyzed reactions on related carbamate and benzylamine (B48309) systems.
| Substrate Type | Catalyst | Reaction Type | Product Type | Reference |
| N-Boc benzylalkylamines | Palladium | C(sp3)–H Arylation | Diarylmethylamines | nih.gov |
| Benzyl-substituted arenes | Palladium | Remote C–H Functionalization | Functionalized arenes | nih.gov |
Kinetic and Thermodynamic Studies of Key Transformations
Detailed kinetic and thermodynamic data for the specific transformations of this compound are scarce in the literature. However, general principles from related systems can be applied to understand the factors influencing these reactions.
For sigmatropic rearrangements like the aza-Claisen reaction, kinetic studies often reveal a concerted, pericyclic mechanism. The activation energy for these rearrangements can be significantly lowered by catalysts. For instance, the benzyne aza-Claisen reaction is facilitated by the quaternization of the nitrogen, which lowers the activation energy for the sigmatropic shift. nih.gov
In cycloaddition reactions, the rate is dependent on the energies of the frontier molecular orbitals (HOMO and LUMO) of the reactants. The reaction between an electron-rich diene and an electron-poor dienophile (or vice versa in inverse-electron-demand reactions) is generally faster. Kinetic studies of Diels-Alder reactions often show second-order kinetics, consistent with a bimolecular concerted process. nih.gov
Thermodynamically, cycloaddition reactions are typically favored at lower temperatures due to a negative change in entropy (ΔS) as two molecules combine to form one. The enthalpy change (ΔH) is usually negative due to the formation of new sigma bonds, which are stronger than the pi bonds that are broken.
For catalyzed reactions, kinetic studies are crucial for elucidating the reaction mechanism and identifying the rate-determining step. For example, in palladium-catalyzed C-H functionalization, kinetic isotope effect (KIE) studies can determine if C-H bond cleavage is involved in the rate-determining step.
Derivatives and Structural Analogs of Benzyl N E 2 Phenylethenyl Carbamate
Synthesis of N-Substituted Carbamate (B1207046) Derivatives
The nitrogen atom of the carbamate group in benzyl (B1604629) N-[(E)-2-phenylethenyl]carbamate serves as a key site for derivatization, allowing for the introduction of a wide range of substituents through alkylation and acylation, as well as the formation of cyclic structures.
Alkylation and Acylation Strategies
N-alkylation and N-acylation of carbamates are fundamental transformations in organic synthesis. For a secondary carbamate like the parent compound, these reactions introduce a third substituent on the nitrogen atom, creating a tertiary carbamate.
Alkylation: The introduction of an alkyl group onto the carbamate nitrogen can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base. The choice of base is crucial to deprotonate the carbamate nitrogen, rendering it nucleophilic. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or organic bases like triethylamine (B128534) (Et₃N). The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields and selectivity. For instance, reacting the parent carbamate with an alkyl halide (R-X) in the presence of a strong base would yield the corresponding N-alkylated derivative.
Acylation: Similarly, N-acylation involves the reaction of the carbamate with an acylating agent, such as an acid chloride or anhydride. This reaction is often catalyzed by a base, which can be a tertiary amine or pyridine. Heteropolyacids have also been shown to be effective catalysts for the N-acylation of carbamates, offering a green and reusable catalytic system. sciforum.net The resulting N-acyl carbamates, also known as N-acylurethanes, are valuable intermediates in organic synthesis.
A variety of carbamates and oxazolidinones can react with carboxylic acid anhydrides in the presence of a Wells-Dawson heteropolyacid catalyst to produce N-acyl products in good yields under solvent-free conditions. sciforum.net
| Reaction Type | Reagents | Catalyst/Base | Product Type |
| N-Alkylation | Alkyl halide (R-X) | NaH, K₂CO₃, Et₃N | Tertiary Carbamate |
| N-Acylation | Acid chloride (RCOCl) | Pyridine, Et₃N | N-Acyl Carbamate |
| N-Acylation | Acid anhydride ((RCO)₂O) | Wells-Dawson heteropolyacid | N-Acyl Carbamate |
Formation of Cyclic Carbamate Analogs
Cyclic carbamates, or oxazolidinones and their higher homologues, are important structural motifs found in many biologically active compounds. The synthesis of cyclic analogs of benzyl N-[(E)-2-phenylethenyl]carbamate could be envisioned through intramolecular cyclization reactions.
One potential strategy involves the introduction of a suitable functional group on the phenylethenyl moiety that can subsequently react with the carbamate nitrogen. For example, epoxidation of the alkene followed by intramolecular ring-opening by the carbamate nitrogen would lead to the formation of a five-membered oxazolidinone ring.
Alternatively, methods for the synthesis of cyclic carbamates from unsaturated amines and carbon dioxide have been developed. nih.gov An enantioselective synthesis of six-membered cyclic carbamates has been achieved from unsaturated basic amines and CO₂, facilitated by a bifunctional organocatalyst. nih.gov This approach could potentially be adapted to precursors of this compound to generate cyclic analogs. The transformation of linear alkenyl N-alkoxy carbamates into cyclic bromo carbonates has also been reported, showcasing another potential route for cyclization. nih.gov
Modifications to the Phenylethenyl Moiety
The phenylethenyl group offers two primary sites for modification: the phenyl ring and the alkene chain. These modifications can significantly influence the electronic and steric properties of the molecule.
Synthesis of Ring-Substituted Phenyl Derivatives
The phenyl ring of the phenylethenyl moiety can be functionalized with a variety of substituents using standard electrophilic aromatic substitution reactions. These reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com The directing effects of the existing vinyl carbamate substituent would influence the position of the incoming electrophile.
For example, nitration using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group at the ortho and para positions of the phenyl ring. Subsequent reduction of the nitro group to an amine would provide a handle for further functionalization.
| Reaction | Reagents | Typical Substituent |
| Nitration | HNO₃, H₂SO₄ | -NO₂ |
| Halogenation | Br₂, FeBr₃ | -Br |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR |
The synthesis of resveratrol-based carbamates with various substituents on the phenyl rings has been reported, demonstrating the feasibility of such modifications. mdpi.com
Elaboration of the Alkene Chain
The carbon-carbon double bond in the phenylethenyl group is susceptible to a range of addition reactions. These reactions can be used to introduce new functional groups and alter the stereochemistry of the molecule.
Hydrogenation: Catalytic hydrogenation of the double bond would yield the saturated analog, benzyl N-(2-phenylethyl)carbamate. This transformation would remove the rigidity of the alkene and introduce conformational flexibility.
Halogenation: The addition of halogens, such as bromine or chlorine, across the double bond would result in the formation of a dihalo derivative.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide. This epoxide can then be opened by various nucleophiles to introduce a range of functionalities.
Furthermore, cross-coupling reactions, such as the Heck or Suzuki reaction, could be employed on a precursor vinyl halide to construct the phenylethenyl moiety with various substituents on the alkene chain itself.
Varying the Benzyl Group
The benzyl group in this compound serves as a protecting group for the carbamic acid. This group can be replaced with a variety of other alkyl or aryl groups to generate a library of analogous carbamates.
The synthesis of carbamates generally involves the reaction of an alcohol with an isocyanate or a chloroformate. To vary the "benzyl" portion of the molecule, one could start with different alcohols (R-OH) and react them with a suitable precursor containing the N-[(E)-2-phenylethenyl]amino moiety.
A common method for carbamate synthesis is the reaction of an alcohol with phosgene to form a chloroformate, which is then reacted with an amine. To avoid the highly toxic phosgene, alternative reagents such as triphosgene or carbonyldiimidazole (CDI) are often used. researchgate.net
A three-step method for the preparation of N-alkyl-O-alkyl carbamates from alcohols and CDI has been developed. researchgate.net This involves the formation of a carbamoyl-imidazole, which is then activated to an imidazolium salt before reacting with an amine. This methodology could be applied to synthesize a range of O-alkyl and O-aryl carbamates analogous to the parent benzyl carbamate.
| O-Substituent | Starting Alcohol | Potential Synthetic Method |
| Methyl | Methanol | Reaction with N-[(E)-2-phenylethenyl] isocyanate |
| Ethyl | Ethanol | Reaction with N-[(E)-2-phenylethenyl] isocyanate |
| tert-Butyl | tert-Butanol | Reaction with N-[(E)-2-phenylethenyl] isocyanate |
| Phenyl | Phenol | Reaction with N-[(E)-2-phenylethenyl] isocyanate |
The synthesis of various O-alkyl carbamates has been achieved through a green Hofmann rearrangement of aromatic amides in the presence of different alcohols. nih.gov This highlights the diversity of O-substituents that can be incorporated into the carbamate structure.
Synthesis of Substituted Benzyl Carbamates
The synthesis of substituted benzyl carbamates can be achieved through various methods, with the Curtius rearrangement being a prominent and versatile approach. This reaction typically involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which is then trapped by an alcohol to form the carbamate.
An improved and scalable method for the preparation of benzyl-N-vinyl carbamate involves the Curtius rearrangement of acryloyl azide to form vinyl isocyanate. chemicalbook.comresearchgate.net This isocyanate is then co-distilled with a solvent like toluene into a solution of benzyl alcohol containing a catalyst and an inhibitor to yield the desired carbamate. chemicalbook.comresearchgate.net This method avoids the need for high-vacuum distillation or chromatography for purification. chemicalbook.comresearchgate.net
A continuous flow process has also been developed that couples a Curtius rearrangement with a biocatalytic impurity tagging strategy to produce a series of valuable Cbz-carbamate products. beilstein-journals.org This approach allows for the synthesis of various carbamates with different appendages by starting from a range of carboxylic acids. beilstein-journals.org
Below is a table summarizing the synthesis of various substituted carbamates using a flow process based on the Curtius rearrangement.
| Starting Acid | Carbamate Product | Moiety |
| Phenylacetic acid | Benzyl (phenylethyl)carbamate | Phenyl |
| Ibuprofen | Benzyl (4-isobutylphenyl)ethyl)carbamate | Substituted Phenyl |
| Cyclohexanecarboxylic acid | Benzyl (cyclohexylmethyl)carbamate | Cyclohexyl |
| Cyclobutanecarboxylic acid | Benzyl (cyclobutylmethyl)carbamate | Cyclobutyl |
| 3-Oxocyclobutanecarboxylic acid | Benzyl ((3-oxocyclobutyl)methyl)carbamate | Functionalized Cyclobutyl |
| Vinylic acid derivative | Benzyl (vinylmethyl)carbamate | Vinylic |
This table is based on findings from a study on coupling biocatalysis with high-energy flow reactions for carbamate synthesis. beilstein-journals.org
Replacement with Heteroaromatic or Aliphatic Moieties
The replacement of the aromatic rings in this compound with heteroaromatic or aliphatic moieties can lead to significant changes in the molecule's physicochemical properties. The synthesis of such analogs often requires tailored synthetic routes.
Heteroaromatic Moieties:
The incorporation of heteroaromatic rings is a common strategy in medicinal chemistry to modulate properties such as solubility and bioavailability. mdpi.com A key example is the synthesis of benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. nih.gov This compound features a thiazole ring, which is known for its rigid structure and electronic properties that can enhance interactions with biological targets. mdpi.comnih.gov The synthesis involves the reduction of a corresponding ester precursor using lithium borohydride in tetrahydrofuran. nih.gov The synthesis of various nitrogen-containing heteroaromatic compounds, such as indole, pyrrole, pyrimidine, pyrazole, and quinoline derivatives, has been extensively reviewed, highlighting their importance in the development of new chemical entities. nih.gov
Aliphatic Moieties:
The replacement of aromatic groups with aliphatic ones can be achieved using starting materials that contain the desired aliphatic scaffold. For instance, the continuous flow Curtius rearrangement method can be applied to non-aromatic carboxylic acids to generate carbamates with cyclohexyl and cyclobutyl groups. beilstein-journals.org Palladium-catalyzed allylic amination of aliphatic Morita-Baylis-Hillman (MBH) adducts with N-heteroaromatic nucleophiles also presents a method for introducing aliphatic chains, resulting in chiral N-allyl products. nih.gov
The following table presents examples of benzyl carbamate analogs where aromatic moieties have been replaced with heteroaromatic or aliphatic groups.
| Compound Name | Incorporated Moiety | Synthetic Approach |
| Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate | Thiazole | Reduction of a methyl acetate precursor with LiBH4 |
| Benzyl (cyclohexylmethyl)carbamate | Cyclohexyl | Continuous flow Curtius rearrangement of cyclohexanecarboxylic acid |
| Benzyl (cyclobutylmethyl)carbamate | Cyclobutyl | Continuous flow Curtius rearrangement of cyclobutanecarboxylic acid |
This table is compiled from various synthetic studies on carbamate derivatives. beilstein-journals.orgnih.gov
Synthesis of Geometric Isomers and Stereochemical Investigations
The stereochemistry of this compound, particularly the geometry of the carbon-carbon double bond and the potential for chirality, is a critical aspect of its chemical characterization.
Preparation of the (Z)-Isomer and Isomerization Studies
The (E)-isomer of N-vinyl compounds is generally more stable and more readily synthesized than the (Z)-isomer. The synthesis of N-vinyl ureas, which are structurally related to N-vinyl carbamates, through the reaction of an imine's enamine tautomer with an isocyanate typically yields the E isomer. nih.gov
A potential strategy for the preparation of the (Z)-isomer of this compound can be inferred from studies on N-vinyl ureas. This method involves the deprotonation of the corresponding (E)-vinyl urea or a related allyl urea to generate a dipole-stabilized Z-allyl anion. nih.gov Subsequent protonation of this intermediate selectively yields the Z-vinyl urea. nih.gov This approach suggests that a similar deprotonation-protonation sequence could be explored for the isomerization of the (E)-isomer of this compound to its (Z)-counterpart.
Another potential route to (E)-vinyl ureas involves the isomerization of an allyl urea using a Ruthenium complex as a catalyst. nih.gov
Diastereomeric Analog Synthesis and Separation
The synthesis of diastereomeric analogs of this compound requires the introduction of one or more chiral centers into the molecule. A powerful method for achieving this is through asymmetric catalysis.
Enantioselective hydroformylation of N-vinyl carboxamides and allyl carbamates using rhodium complexes with chiral diazaphospholane ligands offers an atom-economic route to chiral α-amino aldehydes. This reaction can be applied to N-vinyl carbamates to introduce a chiral center adjacent to the nitrogen atom, leading to the formation of enantiomers or diastereomers with high selectivity.
The table below summarizes the results of the asymmetric hydroformylation of various N-vinyl substrates, demonstrating the potential for creating chiral analogs.
| Substrate | Catalyst System | Regioselectivity (branched:linear) | Enantiomeric Excess (ee) |
| N-Vinyl acetamide | Rh(acac)(CO)2 / (S,S)-Bisdiazaphos | 27:1 | 86% |
| N-Vinyl phthalimide | Rh(acac)(CO)2 / (S,S)-Bisdiazaphos | >100:1 | 95% |
| N-Vinyl carbamate (Boc protected) | Rh(acac)(CO)2 / (S,S)-Bisdiazaphos | >100:1 | 96% |
| N-Vinyl carbamate (Cbz protected) | Rh(acac)(CO)2 / (S,S)-Bisdiazaphos | >100:1 | 96% |
| N-Vinyl trifluoroacetamide | Rh(acac)(CO)2 / (S,S)-Bisdiazaphos | >100:1 | 99% |
This data is from a study on enantioselective hydroformylation using chiral diazaphospholane ligands.
Once diastereomeric analogs are synthesized, their separation is typically achieved using standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase if necessary.
Computational and Theoretical Studies on Benzyl N E 2 Phenylethenyl Carbamate
Electronic Structure Analysis and Molecular Orbitals
The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. Computational chemistry provides powerful tools to probe the electronic landscape of molecules like benzyl (B1604629) N-[(E)-2-phenylethenyl]carbamate.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule in its ground state.
For a molecule like benzyl N-[(E)-2-phenylethenyl]carbamate, DFT calculations would typically be performed using a functional, such as B3LYP, and a basis set, for instance, 6-311+G(d,p). mdpi.com These calculations would yield a detailed picture of the molecule's three-dimensional structure. For illustrative purposes, a study on N-(3,5-bis(trifluoromethyl)benzyl)stearamide utilized the B3LYP/6-311+G(d,p) level of theory to obtain its optimized geometry. mdpi.com
Illustrative Optimized Geometrical Parameters for a Representative Carbamate (B1207046) Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.23 | O=C-N: 125 | C-N-C=C: 180 (trans) |
| C-N | 1.35 | C-N-H: 118 | H-N-C=O: 0 (cis) |
| N-H | 1.01 | C-O-C: 115 | O=C-N-C: 180 (trans) |
| C-O | 1.34 | ||
| C=C | 1.34 |
Note: This data is hypothetical and for illustrative purposes only, based on typical values for similar functional groups.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower chemical reactivity.
In a computational study of a novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide, DFT calculations were used to determine the HOMO and LUMO energies. nih.gov For this compound, a similar analysis would reveal the distribution of these orbitals. The HOMO is likely to be located on the electron-rich parts of the molecule, such as the phenyl rings and the nitrogen atom, while the LUMO would likely be distributed over the carbonyl group and the conjugated system.
Illustrative Frontier Molecular Orbital Energies for a Benzyl Carbamate Analog
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This data is hypothetical and for illustrative purposes only.
Conformational Analysis and Energy Landscapes
The flexibility of molecules like this compound, which contains several rotatable bonds, gives rise to multiple possible conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.
Potential Energy Surface (PES) Mapping
Potential Energy Surface (PES) mapping is a computational technique used to explore the conformational space of a molecule. By systematically rotating specific dihedral angles and calculating the energy at each point, a map of the energy landscape can be generated. This allows for the identification of local energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers between them. For this compound, key dihedral angles for PES mapping would include the rotation around the N-C(vinyl), C-N(carbamate), and O-C(benzyl) bonds.
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations provide a powerful method for exploring the conformational space of a molecule over time. By simulating the motion of atoms according to the principles of classical mechanics, MD simulations can reveal the accessible conformations and the dynamics of their interconversion at a given temperature. An MD simulation of this compound in a solvent would provide insights into its conformational preferences in a more realistic environment, accounting for solvent effects.
Reaction Pathway Elucidation via Computational Modeling
Computational modeling can be instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or reactions with other molecules. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This information helps in understanding the feasibility of a proposed reaction mechanism and can guide the design of new synthetic routes or the prediction of degradation pathways. For instance, computational studies have been used to investigate the reaction pathways of carbamate formation.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
Understanding the chemical reactions that form or consume this compound requires a detailed map of the potential energy surface. Transition state (TS) localization and Intrinsic Reaction Coordinate (IRC) analysis are fundamental computational techniques for this purpose.
A transition state represents the highest energy point along a reaction pathway, corresponding to a saddle point on the potential energy surface. Locating this structure is crucial for determining the reaction's activation energy. Algorithms such as the Berny optimization method are employed in quantum chemistry software to find these saddle points. For a reaction involving a carbamate, such as its formation from an isocyanate and an alcohol or its decomposition, identifying the precise geometry of the bonds being formed and broken in the transition state is key.
Once a transition state is located, an IRC analysis is performed to confirm that it correctly connects the reactants and products. The IRC calculation maps the minimum energy path downhill from the transition state in both forward and reverse directions. This ensures the identified TS is not an intermediate or part of an alternative reaction pathway. For complex reactions, such as the multi-step formation of cyclic aromatic structures from radical precursors, IRC analysis is indispensable for verifying the proposed mechanism. nih.gov
Prediction of Reaction Energetics and Selectivities
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely used to predict the energetics of a reaction, which dictates its feasibility, rate, and selectivity. By calculating the electronic energy of reactants, transition states, and products, one can determine critical thermodynamic and kinetic parameters.
The activation energy (Ea) , calculated as the energy difference between the transition state and the reactants, is a primary determinant of the reaction rate. A lower activation energy implies a faster reaction. The reaction energy (ΔErxn) , the energy difference between products and reactants, indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy).
When a reaction can proceed through multiple pathways to yield different products (regio- or stereoisomers), computational chemistry can predict the selectivity. This is achieved by comparing the activation energies for each competing pathway. The pathway with the lowest activation energy will be kinetically favored, leading to the major product. For example, in studies of radical-radical reactions that can form different polycyclic aromatic hydrocarbon isomers, the energetics of the transition states revealed that one isomer's formation was preferred due to a significantly lower energy barrier. nih.gov For this compound, this could be applied to predict outcomes in reactions such as cyclization or addition reactions across the ethenyl double bond.
Spectroscopic Property Predictions from First Principles
Computational methods allow for the a priori prediction of spectroscopic data, which is invaluable for identifying and characterizing molecules.
Vibrational Spectroscopy (IR, Raman) Prediction Methodologies
Theoretical calculations of vibrational spectra (infrared and Raman) are performed by computing the second derivatives of the energy with respect to the atomic coordinates. This analysis yields a set of vibrational frequencies and their corresponding intensities. These predicted spectra can be directly compared with experimental data to confirm a molecule's structure.
The accuracy of these predictions is highly dependent on the chosen theoretical method and basis set. Studies on related ethyl benzyl carbamates have systematically compared various computational levels for this purpose. scirp.org Methods evaluated include the semi-empirical PM3, the ab initio Hartree-Fock (HF), and various DFT functionals (e.g., B3LYP, PBEPBE) with different basis sets (e.g., 6-31+G(d), 6-311+G(d,p)). scirp.org
It was found that while DFT methods are robust, the HF/6-31+G(d) level of theory provided the best agreement with experimental frequencies for a series of carbamates, with a lower average error and reduced computational cost compared to some DFT functionals. scirp.org Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore scaled by empirical factors to improve the match.
| Method/Basis Set | Average Absolute Error (%) | Root Mean Square (RMS) Error (cm⁻¹) | Notes |
|---|---|---|---|
| HF/6-31+G(d) | 1.88 | 12.81 | Considered most accurate overall for this class of compounds. |
| B3LYP/6-311++G(d) | - | 12.10 | Slightly lower RMS error but overestimates ν(N-H) and underestimates ν(N-C). |
| B3LYP/6-31+G(d) | - | - | Generally good performance, but less accurate than HF for this specific application. |
| PM3 | - | - | Least accurate method evaluated. |
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
NMR spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, providing a powerful complement to experimental data. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used with DFT functionals.
The calculation determines the magnetic shielding tensor for each nucleus in the molecule. The isotropic shielding value is then converted into a chemical shift (δ) by referencing it against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts are sensitive to the molecule's three-dimensional structure, making them useful for conformational analysis. For this compound, calculations would be expected to predict distinct signals for the aromatic protons of the benzyl and phenylethenyl groups, the vinylic protons, and the unique carbons of the carbamate linker. For example, in a related benzyl carbamate, the benzylic CH₂ carbon appears around 67 ppm, while the carbonyl carbon is observed near 154 ppm. mdpi.com Computational models aim to reproduce such experimental values with high accuracy.
Intermolecular Interactions and Crystal Packing Predictions
The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular interactions. Computational studies can predict and analyze these interactions, providing insight into the crystal packing of this compound.
Crystal structure prediction is a computationally intensive field that seeks to find the most thermodynamically stable crystal packing arrangements from the molecular structure alone. More commonly, computational analysis is applied to experimentally determined crystal structures to understand the forces at play. In the crystal structures of numerous benzyl carbamate derivatives, hydrogen bonding is a dominant interaction. nih.govnih.govresearchgate.net The N-H group of the carbamate is a reliable hydrogen bond donor, while the carbonyl oxygen is an excellent acceptor, frequently leading to the formation of N-H···O hydrogen bonds that link molecules into chains or sheets. nih.govresearchgate.net Weaker C-H···O and C-H···π interactions also play a significant role in stabilizing the three-dimensional structure. nih.gov
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. It maps the electron distribution to define a surface around the molecule, which can be colored according to different properties to highlight close contacts with neighboring molecules. This analysis provides a quantitative breakdown of which interactions contribute most to the crystal packing.
| Interaction Type | Description | Typical Role in Packing |
|---|---|---|
| N-H···O | Hydrogen bond between the carbamate N-H and a carbonyl oxygen. nih.govresearchgate.net | Primary interaction, often forming chains or dimers. |
| O-H···O | Occurs if hydroxyl groups are present in the molecule. | Strong directional interaction contributing to layered arrays. nih.gov |
| C-H···O | Weaker hydrogen bond between an aromatic or aliphatic C-H and a carbonyl oxygen. nih.gov | Secondary interaction, helps to stabilize the 3D network. |
| C-H···π | Interaction between a C-H bond and the face of an aromatic ring. nih.gov | Connects layers or chains in the crystal lattice. |
| π···π Stacking | Interaction between the faces of two aromatic rings. | Contributes to packing, especially in planar molecules. |
Advanced Applications of Benzyl N E 2 Phenylethenyl Carbamate in Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate
Benzyl (B1604629) N-[(E)-2-phenylethenyl]carbamate is a valuable intermediate in organic synthesis, primarily due to the reactive nature of its enecarbamate moiety. Enecarbamates, in general, are recognized as effective nucleophiles in a variety of Lewis acid-catalyzed reactions, participating in stereoselective carbon-carbon and carbon-nitrogen bond formations. acs.org This reactivity profile makes them crucial for constructing intricate molecular architectures.
Precursor for Nitrogen-Containing Heterocycles
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. nih.gov While direct studies on the cyclization of benzyl N-[(E)-2-phenylethenyl]carbamate are not extensively documented, the known reactivity of related enecarbamates suggests its high potential as a precursor to various heterocyclic systems. For instance, enecarbamates can undergo annulation reactions to form pyrrolidine and other nitrogenous ring structures. The styryl group, in particular, can participate in cyclization cascades, and the carbamate (B1207046) nitrogen provides the necessary heteroatom for the ring system. The general reactivity of enecarbamates allows them to react with electrophiles, which can lead to the formation of complex nitrogen-containing compounds. cell.com
Building Block for Complex Organic Molecules
The structural features of this compound make it an attractive building block for the synthesis of more complex organic molecules. The benzyl carbamate group is a well-established protecting group for amines, which can be removed under specific conditions to reveal a primary amine for further functionalization. wikipedia.org Enecarbamates have been utilized as nucleophiles in reactions to create chiral 1,3-diamine derivatives, which are versatile building blocks for natural products and pharmaceuticals. acs.org Furthermore, catalytic asymmetric reductive hydroalkylation of enecarbamates provides a route to chiral aliphatic amines, which are prevalent in biologically active molecules. researchgate.net The styryl moiety also offers a site for various chemical transformations, including additions and cyclizations, further expanding its synthetic utility. nih.gov
Development of Novel Polymeric Materials
The presence of a polymerizable vinyl group in this compound positions it as a promising monomer for the development of novel polymeric materials. Vinyl carbamates, as a class, are being explored as less toxic alternatives to traditional acrylate and methacrylate monomers in photopolymerization processes. nih.govtandfonline.com
Monomer in Polymerization Reactions
This compound can theoretically act as a monomer in various polymerization reactions, such as free-radical polymerization. The styryl group's vinyl functionality can participate in chain-growth polymerization to form a polymer with a polystyrene-like backbone. The polymerization of related N-vinylcarbazole, which also contains a bulky, nitrogen-containing substituent, has been successfully achieved using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. mdpi.com This suggests that similar controlled radical polymerization methods could be applied to this compound to produce polymers with well-defined molecular weights and architectures.
Incorporation into Polymer Backbones for Functional Materials
Incorporating this compound into polymer backbones can impart specific functionalities to the resulting materials. The carbamate group can enhance the polymer's properties, and methods for preparing carbamate-functional polymers are known in the art. google.comgoogle.com The bulky benzyl and phenyl groups would likely increase the polymer's glass transition temperature and modify its mechanical and thermal properties. Furthermore, the aromatic rings could influence the polymer's optical properties, potentially leading to applications in areas like organic electronics or as components in photoconducting materials, similar to poly(N-vinylcarbazole). mdpi.com
Research in Catalysis and Ligand Design
The structure of this compound also suggests potential applications in the fields of catalysis and ligand design. The nitrogen and oxygen atoms of the carbamate group can act as coordination sites for metal ions.
While direct use of this specific compound as a catalyst or ligand is not yet reported, related structures have shown promise. For example, N-heterocyclic carbenes (NHCs), which are a different class of compounds but also feature nitrogen-based reactivity, have been extensively studied as catalysts in a wide range of organic reactions. rsc.orgnih.gov The principles of ligand design often involve the strategic placement of heteroatoms and aromatic rings to create specific coordination environments for metal catalysts. The styryl and benzyl groups of this compound could be modified to create chiral ligands for asymmetric catalysis. The design of ligands based on molecular modeling and quantitative structure-activity relationships is a common strategy in modern chemistry. nih.gov
Ligand Scaffold for Transition Metal Catalysis
There is currently no available scientific literature detailing the use of this compound as a ligand scaffold in transition metal catalysis. Research in this area typically focuses on ligands with specific electronic and steric properties that can coordinate to a metal center and facilitate catalytic reactions. While carbamates as a class of compounds can possess coordinating atoms (oxygen and nitrogen), the specific utility of this compound for this purpose has not been reported.
Precursor for Organocatalysts
An examination of the current body of scientific research reveals no studies in which this compound is utilized as a precursor for the synthesis of organocatalysts. The design and synthesis of organocatalysts often involve the incorporation of specific functional groups and chiral moieties to induce stereoselectivity in chemical reactions. At present, the conversion of this compound into a molecule with demonstrated organocatalytic activity has not been documented in peer-reviewed literature.
Exploration in Supramolecular Chemistry
The application of this compound in the field of supramolecular chemistry is not described in the current scientific literature. This field investigates the non-covalent interactions between molecules to form larger, organized structures.
Self-Assembly and Molecular Recognition Studies
There are no published studies on the self-assembly properties or molecular recognition capabilities of this compound. Such research would typically involve investigating the molecule's ability to form ordered aggregates through interactions like hydrogen bonding, π-π stacking, or van der Waals forces, and its capacity to selectively bind to other molecules.
Host-Guest Interactions and Material Design
Consistent with the lack of research in related areas of supramolecular chemistry, there is no information available on the use of this compound in host-guest interactions or for the design of new materials based on these principles. The design of host molecules for specific guest recognition and the subsequent development of functional materials from these systems is a specialized area of research for which this particular compound has not been explored.
Future Research Directions and Emerging Paradigms for Benzyl N E 2 Phenylethenyl Carbamate
Integration with Flow Chemistry and Automated Synthesis
The synthesis of carbamates, including benzyl (B1604629) carbamates, is increasingly benefiting from the adoption of flow chemistry techniques. These methods offer enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and the potential for seamless integration into multi-step sequences. Future research will likely focus on developing a continuous flow process for the synthesis of benzyl N-[(E)-2-phenylethenyl]carbamate. This could involve the optimization of reaction conditions such as temperature, pressure, and catalyst loading in a microreactor setup to maximize yield and purity.
Furthermore, the principles of automated synthesis, which have revolutionized fields like proteomics and genomics, are beginning to be applied to complex organic molecule synthesis. researchgate.net Automated platforms can enable the rapid optimization of reaction conditions and the synthesis of derivative libraries for structure-activity relationship studies. The development of an automated synthesis protocol for this compound and its analogs would significantly accelerate research into its properties and applications. This could involve the use of 3D-printed reactionware to create bespoke reactors tailored to the specific needs of the synthesis. nih.gov
| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis | Automated Synthesis |
| Reaction Control | Limited | High | High |
| Safety | Potential for hazardous buildup | Enhanced | Enhanced |
| Scalability | Can be challenging | Readily scalable | High-throughput |
| Reproducibility | Variable | High | High |
| Throughput | Low | High | Very High |
Development of Photo- and Electrocatalytic Transformations
Modern synthetic chemistry is increasingly turning to photo- and electrocatalysis to drive reactions under mild conditions, often with high selectivity and reduced waste. For this compound, these techniques offer exciting possibilities for both its synthesis and further functionalization.
Photocatalysis could be employed for the synthesis of the enamide bond, a key feature of the target molecule. arkat-usa.orgresearchgate.net For instance, a photocatalytic approach could enable the coupling of a suitable benzyl carbamate (B1207046) precursor with a phenylacetylene derivative. Additionally, the styryl moiety of the molecule could be a target for photocatalytic transformations, such as cycloadditions or isomerizations, to generate novel molecular architectures.
Electrocatalysis presents another promising avenue. The electrochemical synthesis of carbamates from CO2 and amines is an area of active research, offering a greener alternative to traditional methods. chemistryviews.org Future work could explore the electrocatalytic synthesis of this compound from benzylamine (B48309), CO2, and a suitable styrene (B11656) derivative. rsc.org Moreover, the electrochemical oxidation or reduction of the molecule could lead to new derivatives with interesting properties. acs.orgacs.orgnih.gov
Exploration of Solid-State Reactivity
The solid-state reactivity of organic molecules can differ significantly from their solution-phase behavior, offering opportunities for stereospecific synthesis and the creation of novel materials. The presence of the styryl group in this compound makes it a prime candidate for solid-state photochemical reactions, particularly [2+2] photocycloaddition. This reaction, well-documented for cinnamic acid derivatives and styryl dyes, could lead to the formation of cyclobutane derivatives with well-defined stereochemistry. rsc.orgrsc.orgresearchgate.netrsc.org The crystal packing of the molecule would play a crucial role in determining the outcome of such reactions. nih.gov
Future research in this area would involve the crystallographic analysis of this compound to understand its packing arrangement and predict its solid-state reactivity. Subsequent irradiation of the crystalline material with UV light could then be used to induce the [2+2] photocycloaddition, and the resulting products could be characterized to determine their structure and properties.
Applications in Advanced Separations and Purification Technologies
Future research could involve the incorporation of this compound into a polymer matrix, such as cellulose triacetate or polyvinyl chloride, to form a PIM. The performance of this membrane could then be evaluated for the separation of various target analytes from aqueous solutions. Key parameters to investigate would include the efficiency of extraction, selectivity for the target analyte, and the long-term stability of the membrane.
| Membrane Component | Function |
| Base Polymer | Provides mechanical support and structure. |
| Carrier/Extractant | Selectively interacts with and transports the target analyte. |
| Plasticizer (optional) | Enhances membrane flexibility and analyte diffusion. |
New Frontiers in Non-Linear Optical Materials Research
Molecules with extended π-conjugated systems and donor-acceptor character often exhibit significant non-linear optical (NLO) properties, making them attractive for applications in photonics and optoelectronics. jhuapl.edu The styryl group in this compound provides the necessary π-conjugation, and the carbamate group can act as an electron-donating or -withdrawing group depending on the substitution pattern. This suggests that the molecule could possess interesting NLO properties. nih.govrsc.orgymerdigital.commdpi.comnih.govnih.gov
Future research in this area would involve the theoretical calculation and experimental measurement of the NLO properties of this compound. This would include determining its second- and third-order hyperpolarizabilities. Furthermore, the synthesis of derivatives with different substituents on the phenyl rings could be undertaken to tune the NLO response. The photoisomerization of the styryl group could also be explored as a mechanism for photoswitching the NLO properties of the material. nih.govacs.org
Interdisciplinary Approaches with Other Branches of Chemical Sciences
The versatile structure of this compound opens up numerous opportunities for interdisciplinary research.
In medicinal chemistry , the carbamate group is a common feature in many pharmaceuticals. wikipedia.orgnih.gov The styryl moiety is also present in a number of biologically active natural products and synthetic compounds. nih.gov Therefore, this compound and its derivatives could be investigated for their potential biological activities.
In polymer chemistry , the vinyl group of the styryl moiety could be used for polymerization or copolymerization to create novel polymers with interesting properties. mdpi.com The carbamate group could also be incorporated into the polymer backbone to create polyurethanes. wikipedia.org
In supramolecular chemistry , the hydrogen bonding capabilities of the carbamate group and the potential for π-π stacking of the aromatic rings could be exploited to create self-assembling systems with defined architectures and functions. nih.gov
In materials science , the molecule could be explored as a component in the development of new functional materials, such as liquid crystals, organic light-emitting diodes (OLEDs), or sensors. The synthesis of derivatives with specific functionalities could lead to materials with tailored optical, electronic, or biological properties. orientjchem.orgmdpi.comnih.govresearchgate.net
Q & A
Basic: What synthetic methodologies are recommended for synthesizing benzyl N-[(E)-2-phenylethenyl]carbamate?
The compound is typically synthesized via coupling reactions between benzyl carbamate and styrenyl derivatives. Key steps include:
- Carbamate activation : Use of reagents like phosgene derivatives or carbodiimides to activate the carbamate group for nucleophilic attack.
- Ethenyl coupling : Employing Heck or Wittig reactions to introduce the (E)-styrenyl moiety while preserving stereochemistry. For example, describes RuO₄-mediated oxidation for analogous structures, suggesting controlled conditions (e.g., RuCl₃/NaIO₄/CeCl₃) to avoid over-oxidation .
- Purification : Column chromatography or recrystallization to isolate the product, verified via TLC and HPLC.
Table 1 : Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Carbamate activation | DCC, DMAP, THF, 0°C | 65–75 | ≥95% |
| Ethenyl coupling | Pd(OAc)₂, PPh₃, DMF, 80°C | 50–60 | ≥90% |
Basic: How is the E-configuration of the styrenyl group validated experimentally?
The (E)-configuration is confirmed via:
- NMR Spectroscopy : Trans coupling constants (J = 12–16 Hz) between the ethenyl protons ( reports δH 6.5–7.2 ppm for analogous structures) .
- X-ray Crystallography : Bond angles and torsion angles (e.g., C=C–C–N dihedral angles ~180°) from single-crystal data ( uses synchrotron data for related carbamates) .
- IR Spectroscopy : Absence of cis-vinyl C–H out-of-plane bending (~970 cm⁻¹) .
Advanced: How can contradictions in reported biological activity (e.g., antimicrobial vs. anticancer) be resolved?
Contradictions arise from variations in:
- Assay Conditions : Differences in cell lines (e.g., PC-3M-CT+ prostate cancer vs. microbial strains in and ) .
- Dose-Response Relationships : Use IC₅₀/EC₅₀ values to compare potency thresholds.
- Mechanistic Studies : Probe molecular targets (e.g., microtubule disruption vs. HIF-1 inhibition) via siRNA knockdown or competitive binding assays.
Methodological Recommendation : Standardize assays using the NCI-60 panel for anticancer activity and CLSI guidelines for antimicrobial testing.
Advanced: What computational tools predict the reactivity and pharmacokinetics of this carbamate?
- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to assess electrophilicity of the carbamate carbonyl ( provides InChI data for PubChem-based modeling) .
- Molecular Docking : AutoDock Vina to simulate interactions with biological targets (e.g., tubulin or HIF-1α, as in ) .
- ADMET Prediction : SwissADME or pkCSM to estimate LogP (~2.8), bioavailability (≥70%), and CYP450 interactions.
Methodological: How to analyze carbamate stability under varying pH and temperature conditions?
- Kinetic Studies : Monitor degradation via HPLC at λ = 254 nm under:
- Acidic (0.1 M HCl, 37°C) and basic (0.1 M NaOH, 37°C) conditions.
- Thermal stability via TGA (decomposition onset ~200°C, ) .
- Degradation Products : Identify hydrolyzed byproducts (e.g., benzyl alcohol or styrenyl amines) using LC-MS.
Advanced: How to optimize enantiomeric purity in asymmetric synthesis?
- Chiral Catalysts : Use Sharpless epoxidation or Jacobsen aminolysis for stereocontrol ( highlights synchrotron data for chiral centers) .
- Chiral HPLC : Employ a Chiralpak IA column with hexane:IPA (90:10) to resolve enantiomers (Rₛ > 1.5).
- Circular Dichroism (CD) : Verify optical activity (e.g., Cotton effect at 220–250 nm).
Basic: What spectroscopic techniques characterize carbamate functional groups?
- ¹³C NMR : Carbamate carbonyl at δC 153–156 ppm ( and ) .
- IR : N–H stretch at ~3350 cm⁻¹ and C=O stretch at ~1700 cm⁻¹.
- HRMS : Exact mass calculated for C₁₆H₁₅NO₂ ([M+H]⁺ = 254.1176).
Advanced: What crystallographic software is suitable for refining its structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
